Meta‑ vs. Para‑Regioisomer: Structural Differentiation Dictates Pharmacophoric Geometry
The target compound is the meta‑substituted regioisomer, whereas the most commonly listed analog is the para‑substituted isomer (CAS 361173‑47‑9). In benzoxazole‑phenyl‑benzamide series, regioisomeric placement of the benzoxazole on the central phenyl ring was shown to be a critical determinant of PARP‑1 inhibitory potency – a finding that directly implies that meta‑ and para‑isomers cannot be treated as interchangeable [REFS‑1]. The distinct InChI Keys (WSJAAYIHZZNRTP‑UHFFFAOYSA‑N for the meta‑isomer vs. CLJISLJUKMRSQJ‑UHFFFAOYSA‑N for the para‑isomer) reflect non‑superimposable 3D geometries that govern target‑binding profiles [REFS‑2].
| Evidence Dimension | Regioisomeric structure‑activity relationship (SAR) in benzoxazole‑benzamide inhibitors |
|---|---|
| Target Compound Data | Meta‑substituted phenyl‑benzoxazole (3‑position attachment) – reported as a productive scaffold in patent CN102834098A [REFS‑3]. |
| Comparator Or Baseline | Para‑substituted isomer (4‑position attachment, CAS 361173‑47‑9) – listed as a separate compound in vendor databases [REFS‑2]. |
| Quantified Difference | No direct head‑to‑head bioactivity data available. The difference in biological activity is inferred from class‑level SAR where meta‑linked benzamide‑benzoxazole derivatives yield IC₅₀ values of 3.2 µM in PARP‑1 inhibition (Compound 28d in Ref. 1), whereas para‑positioned analogs show distinct potency and selectivity trends. |
| Conditions | PARP‑1 enzymatic assay; SNU‑251 and MDA‑MB‑231 cell lines (class‑level reference). |
Why This Matters
A procurement decision must treat meta‑ and para‑regioisomers as non‑exchangeable chemical species because their 3D pharmacophoric arrangement can lead to different biological activity, selectivity, and intellectual‑property status.
- [1] Ryu, H. et al. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‑1 Inhibitors. Bull. Korean Chem. Soc. 2017, 38, 1076‑1081. (DOI: 10.1002/bkcs.11207). View Source
- [2] CN102834098A – Benzo‑heterocycle derivatives for cancer prevention/metastasis inhibition. Google Patents, 2010. View Source
